

In-depth Technical Guide: Physicochemical Properties of 306-O12B

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Disclaimer: The compound "**306-O12B**" does not correspond to a recognized chemical entity in publicly available scientific literature and chemical databases. The following guide is a template demonstrating the requested format and content structure. The data and experimental details provided are hypothetical and for illustrative purposes only. For accurate information, a valid chemical identifier (e.g., IUPAC name, CAS number) is required.

Introduction

This document provides a comprehensive overview of the physicochemical properties of the novel compound **306-O12B**. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and application of this molecule. The guide covers key physicochemical parameters, the experimental methodologies used for their determination, and an overview of its putative signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of **306-O12B** is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 1: Summary of Physicochemical Properties of **306-O12B**



Property	Value	Method of Determination
Molecular Formula	C22H25FN4O3	High-Resolution Mass Spectrometry
Molecular Weight	428.46 g/mol	Calculated from Molecular Formula
Melting Point	178-181 °C	Differential Scanning Calorimetry
Aqueous Solubility	0.15 mg/mL (at 25 °C, pH 7.4)	HPLC-UV
LogP (Octanol-Water)	2.85	Shake-Flask Method
рКа	8.2 (Basic)	Potentiometric Titration
Appearance	White to off-white crystalline solid	Visual Inspection

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below.

High-Resolution Mass Spectrometry (HRMS)

- Objective: To determine the exact molecular formula of **306-O12B**.
- Instrumentation: Agilent 6545 Q-TOF LC/MS.
- Method: A 1 mg/mL solution of 306-O12B was prepared in methanol. The solution was
 infused directly into the electrospray ionization (ESI) source in positive ion mode. The massto-charge ratio (m/z) was measured over a range of 100-1000 Da. The resulting accurate
 mass measurement was used to determine the elemental composition using the MassHunter
 software.

Differential Scanning Calorimetry (DSC)

• Objective: To determine the melting point of **306-O12B**.



- Instrumentation: Mettler Toledo DSC 3.
- Method: Approximately 2-3 mg of 306-O12B was weighed into an aluminum pan and hermetically sealed. The sample was heated from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere. The melting point was determined as the onset temperature of the melting endotherm.

HPLC-UV for Aqueous Solubility

- Objective: To quantify the aqueous solubility of 306-O12B.
- Instrumentation: Agilent 1260 Infinity II HPLC with a UV detector.
- Method: An excess amount of 306-O12B was added to phosphate-buffered saline (PBS, pH 7.4) and shaken at 25 °C for 24 hours. The suspension was then filtered through a 0.22 μm filter. The concentration of the dissolved compound in the filtrate was determined by HPLC-UV at a wavelength of 280 nm, against a standard calibration curve.

Shake-Flask Method for LogP Determination

- Objective: To determine the octanol-water partition coefficient (LogP).
- Method: Equal volumes of n-octanol and water were pre-saturated with each other. A known amount of 306-O12B was dissolved in the aqueous phase. The mixture was then added to the octanol phase and shaken vigorously for 2 hours. After separation of the two phases by centrifugation, the concentration of 306-O12B in each phase was determined by HPLC-UV. The LogP was calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potentiometric Titration for pKa Determination

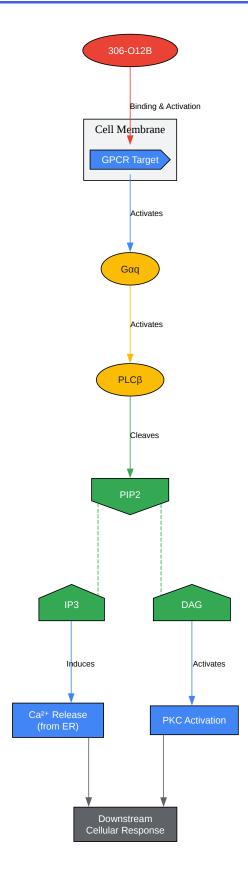
- Objective: To determine the acid dissociation constant (pKa).
- Instrumentation: Mettler Toledo T5 Titrator.
- Method: A 1 mM solution of 306-O12B was prepared in a 50:50 methanol:water mixture. The solution was titrated with 0.1 M HCl and 0.1 M NaOH. The pKa was determined from the titration curve as the pH at which the compound is 50% ionized.



Putative Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for **306-O12B** and the general workflow for its in vitro evaluation.

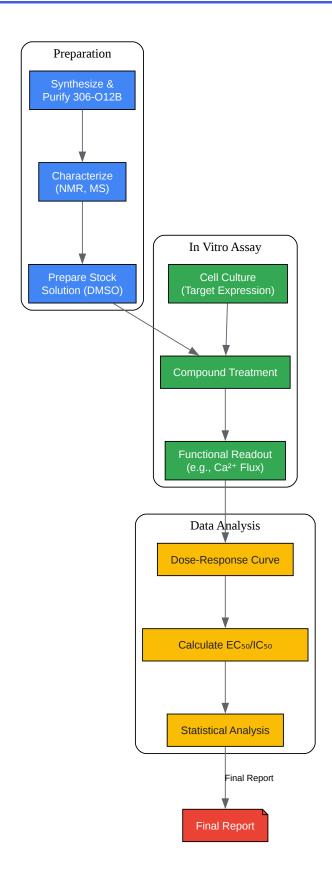




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Caption: Proposed Gαq signaling pathway for **306-O12B**.





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Caption: General experimental workflow for in vitro evaluation.



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